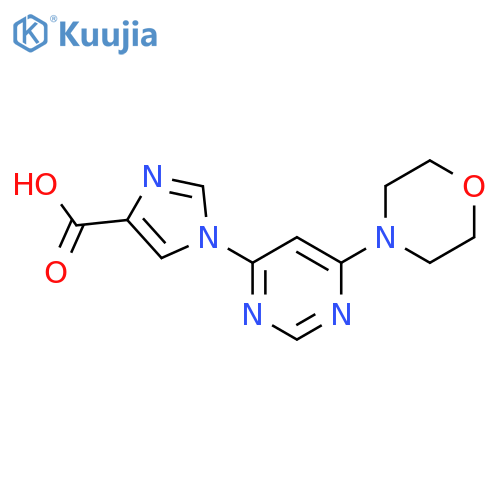Cas no 1707373-04-3 (1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid)

1707373-04-3 structure
商品名:1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
CAS番号:1707373-04-3
MF:C12H13N5O3
メガワット:275.263321638107
CID:5181388
1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
-
- インチ: 1S/C12H13N5O3/c18-12(19)9-6-17(8-15-9)11-5-10(13-7-14-11)16-1-3-20-4-2-16/h5-8H,1-4H2,(H,18,19)
- InChIKey: JUDHSSOKZQIWHP-UHFFFAOYSA-N
- ほほえんだ: C1N(C2C=C(N3CCOCC3)N=CN=2)C=C(C(O)=O)N=1
1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508693-1g |
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid |
1707373-04-3 | 97% | 1g |
$480 | 2023-02-02 |
1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
1707373-04-3 (1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2230780-65-9(IL-17A antagonist 3)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
